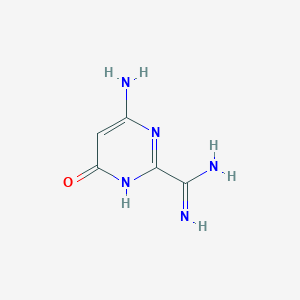
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide is a heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide involves the reaction of N-arylitaconimides with various carboximidamides. This process includes an aza-Michael addition followed by recyclization to form the desired dihydropyrimidine acetanilides . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that can be scaled up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. These methods ensure the consistent quality and purity of the compound, which is crucial for its application in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties .
Scientific Research Applications
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential to inhibit enzymes and interfere with biological pathways.
Mechanism of Action
The mechanism of action of 6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells and viruses . Additionally, it can interfere with other biological pathways, leading to its diverse therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer drug that also inhibits dihydrofolate reductase.
Pemetrexed: Another anticancer agent with a similar mechanism of action.
Raltitrexed: Used in the treatment of colorectal cancer, it also targets the folate pathway.
Uniqueness
6-Amino-4-oxo-1,4-dihydropyrimidine-2-carboximidamide stands out due to its unique structure, which allows for versatile chemical modifications. This flexibility enables the synthesis of a wide range of derivatives with potentially enhanced biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-6-oxo-1H-pyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-2-1-3(11)10-5(9-2)4(7)8/h1H,(H3,7,8)(H3,6,9,10,11) |
InChI Key |
TZSMEUUDIMCZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)C(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)



